1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-
Brand Name: Vulcanchem
CAS No.: 101931-27-5
VCID: VC18848002
InChI: InChI=1S/C16H18N2O2/c1-2-19-15-8-7-12(11-18-16-17-9-10-20-16)13-5-3-4-6-14(13)15/h3-8H,2,9-11H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-

CAS No.: 101931-27-5

Cat. No.: VC18848002

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- - 101931-27-5

Specification

CAS No. 101931-27-5
Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name N-[(4-ethoxynaphthalen-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine
Standard InChI InChI=1S/C16H18N2O2/c1-2-19-15-8-7-12(11-18-16-17-9-10-20-16)13-5-3-4-6-14(13)15/h3-8H,2,9-11H2,1H3,(H,17,18)
Standard InChI Key CNSBNGUYZXNOFH-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C2=CC=CC=C21)CNC3=NCCO3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound is formally named N-[(4-ethoxynaphthalen-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine and belongs to the class of naphthalene derivatives substituted with ethoxy, methylamine, and oxazolinyl functional groups. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol. The structure combines a naphthalene core modified at the 1-position with a methylamine group linked to a 4-ethoxy substituent and a 2-oxazolinyl ring (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.101931-27-5
IUPAC NameN-[(4-ethoxynaphthalen-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine
Molecular FormulaC₁₆H₁₈N₂O₂
Molecular Weight270.33 g/mol
SMILESCCOC1=CC=C(C2=CC=CC=C21)CNC3=NCCO3
InChI KeyCNSBNGUYZXNOFH-UHFFFAOYSA-N

The naphthalene system provides aromatic stability, while the ethoxy group enhances solubility in organic solvents. The oxazolinyl ring, a five-membered heterocycle containing oxygen and nitrogen, introduces potential sites for hydrogen bonding and coordination chemistry.

Physicochemical Properties

Stability and Reactivity

The compound is expected to exhibit moderate stability under inert atmospheres but may undergo oxidation at the ethoxy group or hydrolysis of the oxazoline ring under acidic/basic conditions. Its logP value (estimated via XLogP3-AA: ~2.9) indicates moderate lipophilicity, suitable for organic phase reactions.

Table 2: Predicted Physicochemical Data

PropertyValue
XLogP3-AA2.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds5
Polar Surface Area48.7 Ų

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activity.

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Material Applications: Explore use in metal-organic frameworks (MOFs) or polymer coatings.

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